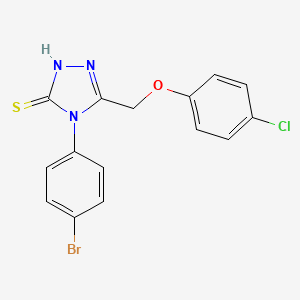

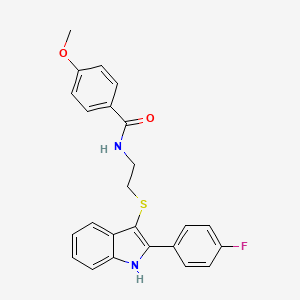

![molecular formula C14H10FIN2 B2904827 2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine CAS No. 478040-42-5](/img/structure/B2904827.png)

2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of organic compounds that contain a pyridine ring fused with an imidazole ring . They are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another study reported the synthesis of a new series of 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be analyzed using density functional theory (DFT) at the B3LYP/6-311+G (2d,p) level .Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-a]pyridines involve various functional groups. For example, the introduction of various bio-relevant functional groups to pyridine has been reported . Another study reported a two-step reaction for the synthesis of a new series of 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines .Aplicaciones Científicas De Investigación

Fluorescent Properties

- Fluorescent Organic Compounds : Research on derivatives of imidazo[1,2-a]pyridine, like 2-(4-Fluorophenyl) variants, highlights their potential as fluorescent organic compounds. These compounds exhibit significant fluorescence, which is influenced by various substituents, making them useful in the development of novel organic fluorophores (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Chemical Reactivity and Synthesis

- DFT Study on Chemical Reactivity : A study utilizing quantum chemistry methods examined the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series, which includes compounds similar to 2-(4-Fluorophenyl) derivatives. This research is significant for understanding the global and local reactivity of these compounds (Konaté, Affi, & Ziao, 2021).

- Suzuki Cross-Coupling Reactions : The influence of various substituents, including 2-(4-Fluorophenyl), on the rate of Suzuki cross-coupling reactions in imidazo[1,2-a]pyridines has been explored. This research is pivotal in expanding the scope and efficiency of these coupling processes (Enguehard, Hervet, Théry, Renou, Fauvelle, & Gueiffier, 2001).

Biomedical Research

- Imaging Agents for Alzheimer’s Disease : Certain fluorinated imidazo[1,2-a]pyridine derivatives, closely related to 2-(4-Fluorophenyl) compounds, have been evaluated as potential agents for imaging β-amyloid plaques in Alzheimer’s disease. These derivatives have shown moderate affinity for Aβ-aggregates and could be valuable in PET imaging studies (Cai, Chin, Pike, Toyama, Liow, Zoghbi, Modell, Briard, Shetty, Sinclair, Donohue, Tipre, Kung, Dagostin, Widdowson, Green, Gao, Herman, Ichise, & Innis, 2004).

Material Science

- Polymer Light Emitting Diodes : Imidazo[1,2-a]pyridine derivatives with specific substituents, such as 4-fluorophenyl, have been studied in the context of polymer light-emitting diodes. These compounds, particularly when used as ligands in Ir(III) complexes, can significantly influence the emission spectra and efficiency of these diodes (Cho, Jin, Choi, Yoon, Hong, Kim, Park, & Ju, 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, some compounds with similar structures have been found to act through serine/threonine kinase, an essential component of the MAP kinase signal transduction pathway .

Biochemical Pathways

For example, some compounds with similar structures have been found to play a role in the MAP kinase signal transduction pathway .

Pharmacokinetics

It is known that the physicochemical properties of a compound, including its solubility and stability, can significantly impact its bioavailability and pharmacokinetics .

Result of Action

Related compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Action Environment

For instance, the pH of the environment can affect the ionization state of a compound, which in turn can influence its absorption and distribution .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIN2/c1-9-6-12(16)7-18-8-13(17-14(9)18)10-2-4-11(15)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQAMLVCSSFPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

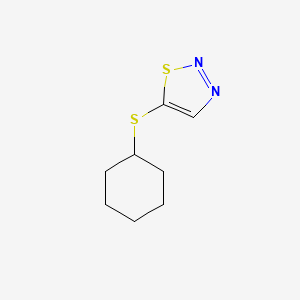

![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)

![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

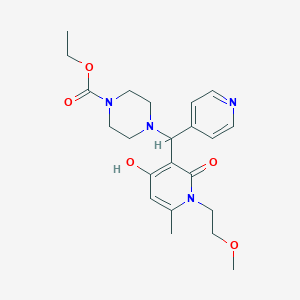

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)

![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2904764.png)

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)

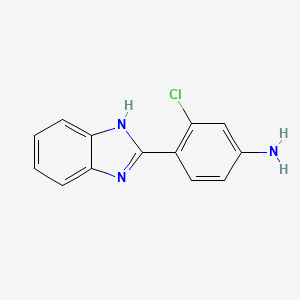

![3-(3,3-Dimethyl-2-oxobutyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2904767.png)